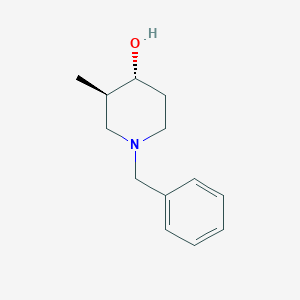

(3R,4R)-1-benzyl-3-methyl-piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-1-benzyl-3-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHMBUYJMBGGPO-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis of 3r,4r 1 Benzyl 3 Methyl Piperidin 4 Ol

Identification of Strategic Disconnection Points

The process of retrosynthesis deconstructs the target molecule to reveal potential synthetic pathways. For (3R,4R)-1-benzyl-3-methyl-piperidin-4-ol, several disconnections can be considered.

A common and logical first disconnection is the N-C (benzyl) bond . This simplifies the target to a secondary piperidine (B6355638), (3R,4R)-3-methyl-piperidin-4-ol. This step is synthetically straightforward as N-benzylation is a common protecting or functionalization strategy, and debenzylation can be readily achieved, often through catalytic hydrogenation.

Further disconnection of the piperidine ring is crucial. One effective strategy involves breaking the N-C2 and C3-C4 bonds. This approach leads to a linear amino alcohol precursor which can be cyclized. However, controlling the stereochemistry during cyclization can be complex.

A more refined strategy involves transformations that set the stereochemistry early in the synthesis. For instance, the hydrogenation of a substituted pyridine (B92270) precursor can yield a cis-disubstituted piperidine. rsc.orgnih.gov This approach is powerful because the catalyst surface often directs the addition of hydrogen from one face of the ring, leading to the desired cis product. nih.gov Subsequent epimerization could then be used to access the trans isomer if needed. nih.gov

Another potent strategy is the intramolecular cyclization of an acyclic precursor. For example, an olefin-iminium ion cyclization can form the piperidine ring. This method has been used to prepare 4-piperidinols effectively. Other ring-closing strategies include the Dieckmann condensation to form 4-piperidones, which can then be stereoselectively reduced to the corresponding alcohol. dtic.mil

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnection 1 (N-Benzyl bond): Leads to (3R,4R)-3-methyl-piperidin-4-ol and benzyl (B1604629) bromide.

Disconnection 2 (Ring Structure via Hydrogenation): This suggests a 3-methyl-4-hydroxypyridine (B42995) derivative as a key precursor. The stereochemistry would be established during the catalytic hydrogenation step.

Disconnection 3 (Functional Group Interconversion): The hydroxyl group at C4 can be derived from the reduction of a ketone. This points to N-benzyl-3-methyl-piperidin-4-one as a key intermediate. The stereochemistry of the alcohol is then determined by the stereoselectivity of the reducing agent.

This analysis highlights that the core challenge lies in creating the cis-3-methyl-4-ol arrangement on the piperidine core.

Analytical Considerations for Stereochemical Control During Synthetic Steps

Ensuring the correct absolute and relative stereochemistry is paramount. A combination of chromatographic and spectroscopic techniques is essential throughout the synthesis to monitor and confirm the stereochemical outcomes of each reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the relative stereochemistry of the piperidine ring substituents.

¹H NMR: The coupling constants (J-values) between the protons on C3 and C4 are diagnostic. For a cis relationship, the protons are typically axial-equatorial or equatorial-axial, leading to a smaller coupling constant compared to the larger axial-axial coupling expected for a trans isomer.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can confirm the cis configuration by showing spatial proximity between the C3-methyl group and the C4-hydroxyl group or its proton. The relative stereochemistry of synthesized piperidines is often confirmed by analyzing these J values in the ¹H NMR spectra. nih.govwhiterose.ac.uk

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): When using a chiral stationary phase (CSP), these methods are indispensable for separating enantiomers and determining the enantiomeric excess (ee) of chiral intermediates and the final product. nih.govrsc.org They can also be used to separate diastereomers and determine the diastereomeric ratio (dr). nih.gov HPLC is a widely used technique for the separation of piperine (B192125) and its isomers. researchgate.net

Advanced Spectroscopic and Other Methods:

Vibrational Circular Dichroism (VCD): For determining the absolute configuration of chiral molecules in solution, VCD is a powerful technique. It involves comparing the experimental VCD spectrum to spectra calculated using density functional theory (DFT) for a known configuration. nih.gov

X-ray Crystallography: When a crystalline solid can be obtained, single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry of a molecule. nih.gov

The combination of these analytical methods provides a robust framework for confirming the stereochemical integrity of this compound throughout its synthesis.

| Technique | Purpose | Information Obtained |

| ¹H NMR Spectroscopy | Determination of relative stereochemistry | Coupling constants (J-values) indicating cis or trans orientation of substituents. nih.govwhiterose.ac.uk |

| NOE Spectroscopy | Confirmation of relative stereochemistry | Through-space correlations confirming the proximity of substituents on the ring. |

| Chiral HPLC/GC | Determination of enantiomeric purity | Separation and quantification of enantiomers to calculate enantiomeric excess (ee). nih.govrsc.org |

| X-ray Crystallography | Unambiguous stereochemical assignment | Precise 3D structure, confirming both relative and absolute configuration. nih.gov |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution | Comparison of experimental and calculated spectra to assign the absolute stereochemistry. nih.gov |

Stereochemical Control and Enantiopurification Strategies in Piperidinol Synthesis

Methods for Enantiomeric Excess Determination and Enhancement

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis to quantify the purity of the chiral product. A primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). For instance, racemic 1,3-dimethyl-4-phenylpiperidines, which are structurally related intermediates, have been successfully resolved using commercially available cellulose-based columns like Chiralcel OD and Chiralcel OJ. nih.gov This method allows for the separation and quantification of individual enantiomers, thereby providing a precise measurement of enantiomeric excess.

Enhancement of enantiomeric excess is typically achieved through the synthetic and purification strategies themselves. Methods such as kinetic resolution, chiral pool synthesis, and dynamic kinetic resolution are designed to produce a product with a high degree of enantiopurity from the outset. For example, a synthesis route for a key piperidine (B6355638) intermediate starting from L-malic acid successfully produced the target compound with an enantiomeric excess of more than 98%. koreascience.krresearchgate.net In cases where the initial enantiopurity is not sufficient, classical resolution techniques or further purification via chiral chromatography can be employed to enhance the ee to the desired level.

Kinetic Resolution Strategies for Chiral Intermediates

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster to form a new product, while the other remains largely unreacted. The theoretical maximum yield for the desired enantiomer (either the recovered starting material or the product) in a classic kinetic resolution is 50%.

Several kinetic resolution strategies have been applied to the synthesis of chiral piperidine intermediates:

Asymmetric Deprotonation: A notable example involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system composed of n-BuLi and the chiral ligand sparteine. whiterose.ac.uk This system selectively deprotonates one enantiomer of the racemic starting material, allowing for the separation of the unreacted, enantioenriched piperidine. whiterose.ac.uk

Enzyme-Catalyzed Resolution: Biocatalysis offers a powerful tool for kinetic resolution due to the high stereoselectivity of enzymes. researchgate.net Lipases, in particular, are frequently used to resolve racemic alcohols or amines through enantioselective acylation or hydrolysis. researchgate.net This approach has been explored as a means to impart enantioenrichment to racemic intermediates en route to chiral amino alcohol piperidine structures. rsc.org

Chiral Lithium Amide-Mediated Resolution: The kinetic separation of racemic epoxides, which are common precursors to piperidinols, can be achieved using chiral lithium amides. For example, (±)-1-benzyl-3,4-epoxypiperidine was resolved using the lithium salt of (+)-(S)-2-[(pyrrolidin-1-yl)methyl]pyrrolidine. researchgate.net This process yielded enantiomerically pure (−)-(3R,4S)-1-benzyl-3,4-epoxypiperidine and the corresponding enantioenriched allylic alcohol. researchgate.net

| Method | Chiral Reagent/Catalyst | Substrate Type | Reference |

|---|---|---|---|

| Asymmetric Deprotonation | n-BuLi / Sparteine | N-Boc-2-aryl-4-methylenepiperidines | whiterose.ac.uk |

| Enzymatic Resolution | Lipases | Racemic alcohols/amines | researchgate.netrsc.org |

| Chiral Base Resolution | Chiral Lithium Amides | Racemic epoxides | researchgate.net |

Chiral Pool Synthesis Approaches for Piperidine Scaffolds

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach incorporates a pre-existing stereocenter from the starting material into the final target molecule, providing an efficient route to complex chiral structures. Various natural products have been employed to construct chiral piperidine scaffolds.

Synthesis from L-Malic Acid: A multi-step synthesis was developed to produce N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for pharmaceuticals, using L-malic acid as the chiral starting material. koreascience.krresearchgate.net This extensive 16-step route successfully established the desired stereochemistry of the final product. koreascience.kr

Synthesis from 2-deoxy-D-ribose: The existing stereochemistry in carbohydrates can be exploited for piperidine synthesis. One strategy toward a chiral 4-amino-3-hydroxy piperidine derivative utilized 2-deoxy-D-ribose as the chiral precursor to set the absolute stereochemistry of the amino alcohol moiety. rsc.org

Synthesis from Amino Acids: A scalable, chiral-pool synthesis of an orthogonally protected piperidine was developed from choro-homoserine, an amino acid derivative. nih.gov This method involves a formal [4+2] cyclization followed by a series of diastereoselective transformations to yield the final piperidine as a single enantiomer and diastereomer. nih.gov

| Starting Material | Class | Target Piperidine Scaffold | Reference |

|---|---|---|---|

| L-Malic Acid | Hydroxy Acid | (3R,4R)-3-methylamino-4-methylpiperidine | koreascience.krresearchgate.net |

| 2-deoxy-D-ribose | Carbohydrate | (3R,4R)-4-amino-3-hydroxy piperidine | rsc.org |

| choro-homoserine | Amino Acid Derivative | Trisubstituted chiral piperidine | nih.gov |

Dynamic Kinetic Resolution Methodologies

Dynamic kinetic resolution (DKR) is an advanced resolution technique that overcomes the 50% yield limitation of traditional kinetic resolution. In DKR, the slower-reacting enantiomer of the racemic starting material is continuously racemized in situ. This allows the chiral catalyst to convert, in theory, 100% of the starting material into a single enantiomer of the product.

A prominent DKR methodology for the enantioselective synthesis of piperidines involves the generation of chiral non-racemic oxazolo[3,2-a]piperidone lactams. nih.gov This process is achieved through a highly stereoselective cyclocondensation reaction between a chiral amino alcohol, such as (R)-phenylglycinol, and a racemic or prochiral delta-oxo acid derivative. nih.gov The key to this transformation is a DKR process that funnels both enantiomers of the starting material into a single, enantiopure lactam intermediate, which can then be converted to the desired polysubstituted piperidine. nih.gov The use of chiral bifunctional organocatalysts, such as those based on (thio)urea and squaramide, has also become a powerful strategy in promoting DKR processes for a variety of asymmetric reactions. mdpi.com

Key Intermediate Compounds and Precursors for 3r,4r 1 Benzyl 3 Methyl Piperidin 4 Ol Synthesis

Preparation of Chiral Amino Alcohols and Amides as Synthons

The synthesis of complex chiral molecules like (3R,4R)-1-benzyl-3-methyl-piperidin-4-ol often employs smaller, enantiomerically pure fragments, known as synthons or chiral building blocks. Chiral amino alcohols and amides are particularly valuable in this regard, serving as foundational components that introduce the desired stereochemistry early in the synthetic sequence.

Chiral β-amino alcohols are prevalent scaffolds in a wide range of pharmaceuticals and natural products. westlake.edu.cn Their synthesis can be achieved through various methods, including the derivatization of naturally available amino acids, asymmetric aminohydroxylation of alkenes, and enzymatic processes. diva-portal.orgnih.gov For instance, engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral amino alcohols with high enantioselectivity. nih.gov

In the context of piperidine (B6355638) synthesis, a chiral amino alcohol can be incorporated into an acyclic precursor that is later cyclized to form the heterocyclic ring. This approach, known as an ex-chiral pool synthesis, leverages the existing stereocenter of the amino alcohol to influence the stereochemistry of the newly formed ring. For example, a suitably protected chiral amino alcohol can be elaborated through a series of reactions to build the carbon backbone required for the piperidine ring, with the final intramolecular cyclization establishing the desired 3,4-disubstituted pattern.

A recent innovative strategy involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This method facilitates the modular synthesis of high-value chiral β-amino alcohols from readily available starting materials, offering a novel pathway to these crucial synthons. westlake.edu.cn

| Synthon Type | Synthetic Method | Key Features |

| Chiral β-Amino Alcohols | Asymmetric Reductive Amination | Uses engineered amine dehydrogenases; high enantioselectivity (>99% ee). nih.gov |

| Chiral β-Amino Alcohols | Cr-Catalyzed Asymmetric Cross-Coupling | Couples aldehydes and imines; modular synthesis from simple precursors. westlake.edu.cn |

| Chiral Amides | From Chiral Amino Acids | Readily available from the chiral pool; versatile for further functionalization. |

Synthesis of N-Benzyl Piperidinone Derivatives as Crucial Building Blocks

A common and highly effective strategy for synthesizing this compound involves the stereoselective reduction of a corresponding prostereogenic ketone, specifically N-benzyl-3-methyl-piperidin-4-one. The synthesis of this piperidinone building block is, therefore, a critical step.

Several methods exist for the preparation of N-benzyl piperidinone derivatives. A straightforward approach is the direct N-alkylation of a pre-existing 3-methyl-4-piperidone with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride). This reaction is typically performed in the presence of a base to deprotonate the secondary amine of the piperidone, facilitating nucleophilic substitution.

More complex strategies involve constructing the piperidine ring itself. One such method is the aza-Michael reaction, which can involve the cyclization of substituted divinyl ketones with benzylamine (B48309). kcl.ac.uk Another approach is the double Michael addition strategy, where benzylamine is reacted with a 1,4-pentadiene (B1346968) derivative to form the 3,5-disubstituted piperidine skeleton. koreascience.or.kr While this leads to a different substitution pattern, the underlying principle of ring formation via conjugate addition is a powerful tool.

Once the N-benzyl-3-methyl-piperidin-4-one is obtained, the crucial step is the diastereoselective reduction of the ketone at the C4 position. This reduction must be controlled to yield the cis relationship between the C3-methyl group and the C4-hydroxyl group, resulting in the (3R,4R) configuration. This is typically achieved using sterically hindered reducing agents that favor approach from the less hindered face of the ketone.

| Piperidinone Synthesis Method | Description | Starting Materials |

| Direct N-Alkylation | Nucleophilic substitution on the nitrogen of a pre-formed piperidinone ring. | 3-Methyl-4-piperidone, Benzyl halide |

| Aza-Michael Cyclization | Cyclization of a divinyl ketone with a primary amine. kcl.ac.uk | Substituted divinyl ketone, Benzylamine |

| Double Michael Addition | Reaction of benzylamine with a 1,4-diene to form the piperidine ring. koreascience.or.kr | 1,4-pentadiene derivative, Benzylamine |

Role of Pyridine (B92270) and Tetrahydropyridine (B1245486) Precursors in Convergent Syntheses

Convergent syntheses that build the piperidine ring from aromatic precursors like pyridine offer an efficient route to highly substituted derivatives. This approach involves the initial synthesis of a suitably substituted pyridine, followed by its reduction to the corresponding piperidine. nih.gov

For the synthesis of this compound, a key intermediate is a pyridinium (B92312) salt, such as 1-benzyl-3-methyl-4-hydroxypyridinium bromide. The industrial production of piperidine itself relies on the hydrogenation of pyridine. wikipedia.org This fundamental transformation can be adapted for more complex substituted pyridines.

The synthesis often begins with a commercially available substituted pyridine, for example, 3-amino-4-methylpyridine. quickcompany.ingoogleapis.com The amino group can be acylated, followed by quaternization of the pyridine nitrogen with a benzyl halide to form a pyridinium salt. quickcompany.ingoogle.com This salt is then subjected to reduction. The reduction can proceed in stages: a partial reduction using a reagent like sodium borohydride (B1222165) (NaBH₄) yields a tetrahydropyridine intermediate. quickcompany.ingoogleapis.com Subsequent asymmetric hydrogenation of the remaining double bond using a chiral catalyst (e.g., based on Ruthenium or Iridium) can establish the desired stereocenters. nih.govquickcompany.in This asymmetric reduction is a key step for controlling the final stereochemistry of the piperidine product. nih.govquickcompany.in

Alternatively, a fully substituted pyridine can be reduced in a single step using heterogeneous catalysts like platinum oxide under hydrogenation conditions. googleapis.com The stereochemical outcome of such reductions can often be influenced by the existing substituents on the ring. The reduction of 1,2-dihydropyridine intermediates, formed from the reaction of α,β-unsaturated imines and alkynes, can also lead to highly substituted tetrahydropyridines with high diastereoselectivity. nih.gov

| Precursor Type | Key Transformation | Reagents/Catalysts | Stereocontrol |

| Pyridinium Salt | Asymmetric Hydrogenation | Chiral Ru or Ir catalysts. quickcompany.in | Achieved during the reduction of the pyridine ring or an enamine intermediate. nih.gov |

| Pyridinium Salt | Partial then Full Reduction | 1. NaBH₄; 2. PtO₂/H₂. googleapis.com | Often substrate-controlled, leading to specific diastereomers. |

| Tetrahydropyridine | Stereoselective Reduction | Acid/Borohydride. nih.gov | Protonation of an enamine followed by reduction of the iminium intermediate. nih.gov |

Utility of Chiral Sulfinyl Imines and Related Chiral Auxiliaries

Asymmetric synthesis often relies on the temporary attachment of a chiral auxiliary to a prochiral substrate. sigmaaldrich.com This auxiliary directs a subsequent stereoselective reaction, and is then removed to reveal the enantiomerically enriched product. In the synthesis of chiral piperidines, N-sulfinyl imines have emerged as exceptionally powerful and versatile intermediates. rsc.orgnih.gov

Enantiopure sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), are widely used as chiral ammonia (B1221849) equivalents. sigmaaldrich.com They condense with aldehydes or ketones to form N-sulfinyl imines. The chiral sulfinyl group then directs the nucleophilic addition to the C=N double bond with high diastereoselectivity. sigmaaldrich.comwikipedia.org This methodology provides a reliable route to chiral amines, amino alcohols, and nitrogen-containing heterocycles. rsc.orgsigmaaldrich.com

In a potential synthesis of this compound, an acyclic aldehyde containing the necessary carbon framework could be condensed with (R)-tert-butanesulfinamide. A subsequent nucleophilic addition could establish one stereocenter, followed by cyclization and further transformations to complete the piperidine ring. The stereodirecting nature of the sulfinyl group is powerful and predictable, and it can be easily cleaved under mild acidic conditions. rsc.orgwikipedia.org

Besides sulfinyl imines, other chiral auxiliaries are also employed. Carbohydrate-based auxiliaries, such as those derived from arabinopyranosylamine, have been used in domino Mannich–Michael reactions to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com These intermediates can then be further elaborated to access a variety of stereochemically defined piperidine derivatives. researchgate.netcdnsciencepub.com Phenylglycinol is another effective chiral auxiliary used to prepare oxazolopiperidone lactams, which serve as versatile building blocks for the enantioselective synthesis of diverse piperidine-containing compounds. researchgate.net

| Chiral Auxiliary | Intermediate Formed | Key Reaction | Advantage |

| tert-Butanesulfinamide | N-tert-Butanesulfinyl imine | Nucleophilic addition to C=N bond | High diastereoselectivity, mild removal. sigmaaldrich.comwikipedia.org |

| Arabinopyranosylamine | N-Glycosyl aldimine | Domino Mannich–Michael reaction | Access to chiral dehydropiperidinones. researchgate.netcdnsciencepub.com |

| (R)-Phenylglycinol | Oxazolopiperidone lactam | Cyclocondensation | Versatile for introducing substituents regio- and stereocontrolled. researchgate.net |

Mechanistic Investigations and Theoretical Studies

Elucidation of Stereoselective Reaction Mechanisms, Including Transition State Modeling

The formation of (3R,4R)-1-benzyl-3-methyl-piperidin-4-ol from its ketone precursor involves the addition of a hydride ion to the carbonyl carbon. The stereochemical outcome is dictated by the trajectory of this nucleophilic attack, which is influenced by the steric and electronic environment established by the piperidine (B6355638) ring's conformation and its substituents.

The reaction mechanism is generally understood to proceed via a nucleophilic addition pathway. The piperidone ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, the bulky N-benzyl group is expected to occupy an equatorial position. The C3-methyl group can exist in either an axial or equatorial position, leading to two possible chair conformers in equilibrium. The conformer with the C3-methyl group in the equatorial position is generally considered to be of lower energy and thus more populated, minimizing 1,3-diaxial interactions.

The stereoselectivity of the reduction is rationalized by analyzing the transition states of the two possible attack trajectories of the hydride (H⁻) on the C4-carbonyl.

Axial Attack: The hydride approaches the carbonyl from the axial face, leading to the formation of an equatorial hydroxyl group.

Equatorial Attack: The hydride approaches from the equatorial face, resulting in an axial hydroxyl group.

For the preferred conformer (with the equatorial C3-methyl group), the approach of the hydride is sterically hindered by the substituents on the ring. Transition state models, analogous to those used for stereoselective aldol (B89426) reactions, suggest that the incoming nucleophile will favor the path of least steric resistance mdpi.com. The presence of the adjacent methyl group at C3 significantly influences this selectivity. An axial attack might be hindered by the axial hydrogens at C2 and C6. Conversely, an equatorial attack might be hindered by the C3-methyl group and the C5-hydrogen. The relative energies of these transition states determine the diastereomeric ratio of the product. The formation of the (3R,4R) product, which has a trans relationship between the methyl and hydroxyl groups, is the result of the reaction pathway proceeding through the lower energy transition state. This outcome is typically achieved via axial attack of the hydride on the conformer where the C3-methyl group is equatorial, leading to the thermodynamically favored product with both substituents in equatorial positions.

Application of Computational Chemistry (e.g., DFT Studies) to Predict and Rationalize Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and rationalizing the stereoselectivity observed in the synthesis of substituted piperidinols. While specific DFT studies modeling the reduction of 1-benzyl-3-methyl-4-piperidone (B123424) are not extensively published, the methodology is well-established for analogous systems nih.govnih.govresearchgate.net.

A typical computational investigation would involve the following steps:

Conformational Analysis: The first step is to perform a conformational search of the starting material, 1-benzyl-3-methyl-4-piperidone. DFT calculations are used to determine the geometries and relative energies of all stable conformers, confirming that the chair conformation with both N-benzyl and C3-methyl groups in equatorial positions is the most stable ground state.

Transition State Modeling: The transition states for both axial and equatorial hydride attack are located and optimized. These calculations model the approach of a simple hydride source (e.g., BH₄⁻) to the carbonyl carbon for each major conformer.

Energy Profile Calculation: The activation energies (ΔG‡) for both competing reaction pathways are calculated. The difference in activation energy (ΔΔG‡) between the transition state leading to the (3R,4R) product and the one leading to the (3R,4S) diastereomer allows for a quantitative prediction of the diastereomeric ratio (d.r.) using the Boltzmann distribution.

These theoretical calculations can elucidate the subtle steric and electronic interactions that govern the reaction's outcome. For instance, DFT can precisely model the steric clash in the higher-energy transition state, providing a quantitative basis for the observed selectivity whiterose.ac.ukacs.org. Natural Bond Orbital (NBO) analysis can also be employed to study orbital interactions, such as hyperconjugation, that may contribute to the stability of a particular transition state.

| Computational Method | Application in Stereoselectivity Analysis | Key Findings |

| DFT (B3LYP) | Geometry optimization of ground state conformers and transition states. | Identifies the lowest energy conformer of the piperidone precursor and calculates the activation energies for different nucleophilic attack pathways. |

| TD-DFT | Analysis of electronic transitions and UV-Vis spectra. | Helps understand the electronic properties of the carbonyl group and its susceptibility to nucleophilic attack nih.gov. |

| NBO Analysis | Study of orbital interactions and charge distribution. | Reveals stabilizing (e.g., hyperconjugation) or destabilizing (e.g., steric repulsion) orbital interactions within the transition state structures. |

| Molecular Dynamics | Simulation of ligand-receptor interactions for related piperidines. | While often used in drug design, it can also provide insights into the dynamic conformational behavior of the substrate in solution rsc.orgnih.gov. |

This table illustrates the application of common computational methods to analyze and predict stereoselectivity in reactions involving piperidine derivatives.

Analysis of Reaction Kinetics and Factors Influencing Selectivity

The kinetic and thermodynamic aspects of the reduction reaction are critical in determining the final diastereomeric ratio of the product. The stereoselectivity is often under kinetic control, meaning the product ratio reflects the relative rates of the competing reaction pathways rather than the thermodynamic stability of the products. Several experimental factors can be manipulated to influence these reaction rates and enhance the desired selectivity.

Steric Nature of the Reducing Agent: The size of the hydride-donating species is a primary factor. Small, unhindered reagents like sodium borohydride (B1222165) (NaBH₄) may show moderate selectivity. In contrast, sterically demanding reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are much more sensitive to the steric environment around the carbonyl group. These bulky reagents typically approach from the least hindered face with greater fidelity, leading to a significant enhancement in the formation of a single diastereomer.

Reaction Temperature: Lowering the reaction temperature generally increases stereoselectivity. According to the Eyring equation, the impact of the activation energy difference (ΔΔG‡) on the relative reaction rates is more pronounced at lower temperatures. This allows for greater discrimination between the two competing transition states, favoring the lower-energy pathway.

Solvent Effects: The choice of solvent can influence the ground-state conformation of the substrate and the solvation of the transition state. Protic solvents, for example, can coordinate with the carbonyl oxygen, altering its reactivity and the steric hindrance in its vicinity.

Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (as used in the Luche reduction), can dramatically alter selectivity. The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity. This coordination can also modify the steric environment of the substrate, potentially blocking one face and directing the nucleophilic attack to the opposite face.

The interplay of these factors allows for the fine-tuning of the reaction to maximize the yield of the desired (3R,4R) diastereomer. Kinetic resolution techniques, where one enantiomer of a racemic substrate reacts faster than the other with a chiral reagent, also rely on a deep understanding of reaction kinetics and have been applied successfully in the synthesis of various chiral piperidines whiterose.ac.ukrsc.org.

| Factor | Influence on Selectivity | Example |

| Reducing Agent | Bulky agents increase selectivity by attacking the least sterically hindered face. | L-Selectride® generally provides higher diastereoselectivity than NaBH₄. |

| Temperature | Lower temperatures enhance selectivity by amplifying the difference in activation energies. | A reaction at -78 °C will typically be more selective than one at 25 °C. |

| Solvent | Can alter substrate conformation and transition state solvation. | Protic solvents (e.g., methanol) versus aprotic solvents (e.g., THF) can lead to different diastereomeric ratios. |

| Lewis Acid | Coordinates to the carbonyl, altering steric and electronic properties. | Addition of CeCl₃ can reverse or enhance selectivity depending on the substrate. |

This interactive table summarizes key experimental factors and their general effect on the diastereoselectivity of the reduction of 1-benzyl-3-methyl-4-piperidone.

Synthetic Utility and Applications As Building Blocks for Complex Molecular Architectures

Utilization in the Construction of Complex Alkaloid Structures (e.g., Dendroprimine, Myrtine, Subcosine, Paroxetine)

The 3-methyl-4-hydroxypiperidine scaffold, embodied by (3R,4R)-1-benzyl-3-methyl-piperidin-4-ol, is a recurring structural motif in a variety of alkaloids. Synthetic chemists have leveraged this and structurally related chiral piperidinols to achieve efficient total syntheses of these complex natural products.

One of the prominent applications of piperidine (B6355638) building blocks is in the synthesis of Paroxetine , a selective serotonin (B10506) reuptake inhibitor (SSRI). While not directly using the title compound, the synthesis of Paroxetine relies on a closely related intermediate, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. The synthesis showcases a common strategy where the piperidine ring is constructed and functionalized, followed by N-demethylation and coupling with another aromatic fragment to yield the final complex structure. The stereochemistry of the piperidine core is crucial for the pharmacological activity of Paroxetine.

In the realm of natural product synthesis, piperidine diastereomers are instrumental in constructing indolizidine alkaloids like (-)-Dendroprimine . A stereocontrolled synthesis of this alkaloid has been achieved using 2,4,6-trisubstituted piperidine intermediates, which are prepared via a one-pot asymmetric azaelectrocyclization protocol. nih.gov This approach highlights the importance of having access to well-defined piperidine stereoisomers to build the core of more complex alkaloid systems.

Furthermore, a modular and stereoselective synthesis of piperidin-4-ols has been developed that provides rapid access to quinolizidine (B1214090) and indolizidine alkaloid skeletons. This methodology was successfully applied to the enantioselective total synthesis of (+)-Subcosine II , demonstrating the power of using functionalized piperidines as key intermediates in a modular fashion. nih.gov The synthesis involves a gold-catalyzed cyclization followed by a reduction and a spontaneous Ferrier rearrangement, creating the substituted piperidin-4-ol core in a one-pot operation. nih.gov

The following table summarizes the alkaloids and the corresponding piperidine building block strategies discussed:

| Alkaloid/Molecule | Key Piperidine Intermediate Strategy | Synthetic Approach Highlights |

| Paroxetine | Synthesis via (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. | Stereocontrolled synthesis of a functionalized piperidine core followed by coupling reactions. |

| (-)-Dendroprimine | Utilization of 2,4,6-trisubstituted piperidine diastereomers. | Asymmetric synthesis achieved through a one-pot azaelectrocyclization protocol. nih.gov |

| (+)-Subcosine II | Modular synthesis employing N-unsubstituted piperidin-4-ols. | One-pot sequential gold-catalyzed cyclization, reduction, and Ferrier rearrangement. nih.gov |

| Myrtine | General approach using chiral piperidine synthons. | The synthesis of quinolizidine alkaloids like myrtine often relies on chiral piperidine precursors. |

Derivatization Strategies to Access Diverse Piperidine Scaffolds for Further Chemical Research

The this compound scaffold is a launchpad for generating a diverse library of piperidine derivatives. The strategic modification of its functional groups—the secondary alcohol and the N-benzyl protected tertiary amine—allows chemists to explore a vast chemical space.

Key derivatization strategies include:

Modification of the Hydroxyl Group: The secondary alcohol at the C-4 position is a versatile handle for various transformations. It can be oxidized to the corresponding ketone, which then serves as an electrophilic site for nucleophilic additions, enabling the introduction of a wide range of substituents at this position. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. It can also be used as a nucleophile in ether or ester formation.

N-Debenzylation and Re-functionalization: The N-benzyl group is a common protecting group for the piperidine nitrogen. It can be readily removed via catalytic hydrogenation. The resulting secondary amine is a key intermediate that can be functionalized with a multitude of substituents through N-alkylation, N-acylation, N-arylation, or reductive amination. This allows for the introduction of various functional groups and the modulation of the molecule's properties.

Stereoselective Transformations: The existing stereocenters at C-3 and C-4 can direct the stereochemical outcome of subsequent reactions on the piperidine ring. For instance, hydrogenation of substituted pyridines often leads to cis-piperidines, which can then be epimerized under basic conditions to their trans-diastereoisomers. nih.gov This control over stereochemistry is crucial for creating specific isomers for structure-activity relationship (SAR) studies in drug discovery.

These derivatization strategies are summarized in the table below:

| Functional Group | Derivatization Strategy | Potential Products |

| C-4 Hydroxyl | Oxidation | Piperidin-4-one derivatives |

| Conversion to Leaving Group | 4-substituted piperidines (via SN2) | |

| Ether/Ester Formation | Alkoxy/Acyloxy piperidine derivatives | |

| N-Benzyl | Catalytic Hydrogenation | N-unsubstituted piperidine |

| (followed by N-functionalization) | N-alkyl, N-acyl, N-aryl piperidines | |

| Piperidine Ring | Epimerization | Access to different diastereoisomers |

Integration into Modular Synthetic Approaches for Polyfunctionalized Targets

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a cornerstone of modern synthetic chemistry. This compound and related chiral piperidines are ideal candidates for such approaches due to their inherent functionality and stereochemical definition.

Recent advances have focused on developing new methods for the regio- and diastereoselective synthesis of polysubstituted piperidines that are highly modular. For example, a boronyl radical-catalyzed (4+2) cycloaddition has been developed for the synthesis of piperidines with dense substituents at the 3, 4, and 5-positions. nih.govresearchgate.net This method is noted for its high modularity, atom economy, and broad substrate scope. nih.govresearchgate.net

Another innovative modular approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. medhealthreview.comnews-medical.net In this two-step strategy, enzymes are used to precisely install a hydroxyl group onto the piperidine ring, which is then used as a handle for subsequent nickel-electrocatalyzed cross-coupling reactions to form new carbon-carbon bonds. medhealthreview.comnews-medical.net This streamlined process significantly simplifies the construction of complex piperidines, reducing multi-step sequences to as few as two to five steps. medhealthreview.comnews-medical.net

A highly flexible and diastereoselective [5+1] cycloaddition approach to piperidines has also been reported, which proceeds through a one-pot sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement to yield piperidin-4-ols. nih.gov This method allows for the rapid assembly of the piperidine core from simple precursors.

These modular strategies offer significant advantages:

Diversity: By simply changing one of the building blocks, a wide range of analogs can be synthesized, which is ideal for medicinal chemistry programs.

Flexibility: The modular nature allows for the late-stage introduction of functional groups, enabling the rapid exploration of SAR.

The following table highlights some of the modern modular synthetic approaches involving piperidine scaffolds:

| Modular Approach | Key Transformation(s) | Advantages |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Radical cycloaddition of 3-aroyl azetidines and alkenes. nih.govresearchgate.net | High modularity, atom economy, broad scope, metal-free. nih.govresearchgate.net |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Enzymatic hydroxylation followed by nickel-electrocatalyzed C-C bond formation. medhealthreview.comnews-medical.net | High efficiency, significant reduction in step count, cost-effective. medhealthreview.comnews-medical.net |

| [5+1] Cycloaddition via Gold Catalysis | Sequential gold-catalyzed cyclization, reduction, and Ferrier rearrangement. nih.gov | One-pot synthesis, high diastereoselectivity, rapid access to piperidin-4-ols. nih.gov |

Q & A

Q. What synthetic methodologies are reported for (3R,4R)-1-benzyl-3-methyl-piperidin-4-ol, and how can reaction conditions be optimized for higher yields?

Answer:

- Key Methods : Nucleophilic substitution and hydrogenolysis are common. For benzylation, refluxing with K₂CO₃ in methanol (similar to methods for analogous piperidine derivatives) yields up to 93% .

- Optimization : Vary reaction time (e.g., 12–24 hours), temperature (60–80°C), and catalyst loading. Monitor progress via TLC or HPLC. For deprotection (e.g., benzyl group removal), use Pd/C under H₂ in anhydrous MeOH, controlling pressure (1–3 atm) and duration (4–6 hours) to avoid over-reduction .

Q. How can stereochemistry and purity of this compound be confirmed experimentally?

Answer:

- Stereochemistry : Single-crystal X-ray diffraction provides definitive proof (e.g., as used for structurally similar compounds) .

- Purity : Chiral HPLC (≥98% purity threshold) and polarimetry (specific rotation measurements) validate enantiomeric excess. NMR (¹H, ¹³C, COSY, NOESY) identifies diastereotopic protons and spatial arrangements .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve backbone signals. 2D experiments (HSQC, HMBC) map coupling networks.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.

- IR/Raman : Detect functional groups (e.g., hydroxyl, benzyl C-H stretches). Compare with DFT-predicted spectra for validation .

Advanced Research Questions

Q. How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?

Answer:

- Solvent Effects : Perform NMR in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess chemical shift variations.

- Conformational Analysis : Use variable-temperature NMR to study dynamic equilibria.

- Computational Validation : Apply DFT (B3LYP/6-31G(d)) with solvent models (e.g., PCM) to simulate spectra. Compare NOESY data with molecular dynamics simulations .

Q. What strategies improve regioselective functionalization of the piperidine ring in this compound?

Answer:

- Directing Groups : Temporarily protect the hydroxyl group (e.g., as a TBS ether) to steer electrophiles to less hindered positions.

- Catalytic Approaches : Use Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) at C-4 or C-6 positions, leveraging steric profiles. Monitor regioselectivity via LC-MS .

Q. How can scaling up synthesis maintain enantiomeric excess and yield?

Answer:

- Process Optimization : Use flow chemistry for exothermic steps (e.g., hydrogenolysis) to enhance heat dissipation.

- Catalyst Recycling : Optimize Pd/C recovery via filtration (Celite) and reuse (3–5 cycles) to reduce costs.

- Quality Control : Implement in-line HPLC to track enantiomeric excess (ee) during continuous production .

Q. What computational methods predict vibrational modes and electronic properties of this compound?

Answer:

- DFT Modeling : Calculate IR/Raman spectra (B3LYP/6-31G(d)) and compare with experimental FTIR/FT-Raman data.

- NBO Analysis : Investigate hyperconjugative interactions (e.g., lone pair delocalization) affecting stability.

- UV-Vis Predictions : Time-dependent DFT (TD-DFT) simulates electronic transitions for comparison with experimental UV spectra .

Q. How do structural modifications (e.g., substituent changes) impact physicochemical properties of this compound derivatives?

Answer:

- LogP Studies : Introduce electron-withdrawing groups (e.g., -F) to reduce lipophilicity. Measure via shake-flask method or HPLC retention times.

- Solubility : Test derivatives in aqueous buffers (pH 1–10) to assess ionization effects. Use thermal gravimetric analysis (TGA) for crystalline vs. amorphous phase comparisons .

Methodological Notes

- Safety : Always consult SDS for handling guidelines. Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) .

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., X-ray vs. NOESY for stereochemistry) and replicate experiments under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.